Tomoxiprole
Overview
Description
Tomoxiprole is a novel analgesic and anti-inflammatory agent belonging to the class of 3-alkyl-2-aryl-3H-naphth(1,2-d)imidazoles . It is known for its selective inhibition of cyclooxygenase-2 (COX-2), making it a promising candidate for pain relief and inflammation reduction without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomoxiprole can be synthesized through several methods. One common synthetic route involves the reaction of 1-nitroso-2-naphthol with isopropylamine in the presence of water to produce 2-isopropylamino-1-nitrosonaphthalene . This intermediate is then hydrogenated and condensed with p-methoxybenzaldehyde to yield the 1,2-dihydro derivative, which is subsequently converted to this compound using palladium on carbon as a catalyst . Toluene is used as a solvent throughout the synthesis, and the overall yield on a 20-kg scale is approximately 57% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tomoxiprole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitroso group in the intermediate can be reduced to an amine.
Substitution: Substitution reactions can occur at the aromatic ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, such as desmethyl this compound glucuronide .
Scientific Research Applications
Chemistry: Used as a model compound for studying COX-2 inhibition.
Biology: Investigated for its effects on inflammatory pathways and pain modulation.
Industry: Used in the development of new analgesic and anti-inflammatory drugs.
Mechanism of Action
Tomoxiprole exerts its effects primarily through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include the COX-2 enzyme and the downstream signaling pathways that mediate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another COX-2 selective inhibitor used for pain and inflammation.
Rofecoxib: Previously used COX-2 inhibitor withdrawn due to cardiovascular risks.
Valdecoxib: COX-2 inhibitor with similar applications but different safety profile.
Uniqueness of Tomoxiprole
This compound is unique due to its high selectivity for COX-2 and its favorable pharmacokinetic profile, which includes rapid absorption and wide distribution in the body . Unlike some other COX-2 inhibitors, this compound has shown a lower incidence of gastrointestinal side effects, making it a promising candidate for long-term use .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-propan-2-ylbenzo[e]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDXNSRMHBAVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032783 | |
Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76145-76-1 | |
Record name | Tomoxiprole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076145761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isopropyl-2-(p-methoxyphenyl)-3H-naphth(1,2-d)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOMOXIPROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ948T2878 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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